molecular formula C20H15ClN4S B11096212 2-Amino-6-(benzylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

2-Amino-6-(benzylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11096212
M. Wt: 378.9 g/mol
InChI Key: GUYBDYXJBWYGLU-UHFFFAOYSA-N
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Description

2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, benzylsulfanyl, chlorophenyl, and dihydropyridine groups, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as reagents.

    Addition of the Benzylsulfanyl Group: The benzylsulfanyl group is incorporated through a thiolation reaction, where benzyl mercaptan is reacted with the intermediate compound.

    Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups, leading to the formation of sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can occur at the nitro and carbonyl groups, resulting in the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones, and nitroso derivatives.

    Reduction: Amines, alcohols, and reduced aromatic compounds.

    Substitution: Various substituted pyridine and benzyl derivatives.

Scientific Research Applications

2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the benzylsulfanyl group.

    6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the amino group.

    2-AMINO-6-(BENZYLSULFANYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the chlorophenyl group.

Uniqueness

The presence of all four functional groups (amino, benzylsulfanyl, chlorophenyl, and dihydropyridine) in 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE makes it unique and versatile for various applications, providing a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15ClN4S

Molecular Weight

378.9 g/mol

IUPAC Name

2-amino-6-benzylsulfanyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C20H15ClN4S/c21-17-9-5-4-8-14(17)18-15(10-22)19(24)25-20(16(18)11-23)26-12-13-6-2-1-3-7-13/h1-9,18,25H,12,24H2

InChI Key

GUYBDYXJBWYGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(C(=C(N2)N)C#N)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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